3-(benzo[d][1,3]dioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide
Description
3-(Benzo[d][1,3]dioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxol (benzodioxole) moiety linked via an ether bond to a propane sulfonamide backbone, with a thiophen-2-ylmethyl substituent on the nitrogen atom. This compound combines structural elements from benzodioxole (a common pharmacophore in medicinal chemistry) and sulfonamide (a functional group prevalent in enzyme inhibitors and antimicrobial agents). Its synthesis likely involves nucleophilic substitution or coupling reactions to attach the benzodioxole and thiophene moieties to the sulfonamide core .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S2/c17-23(18,16-10-13-3-1-7-22-13)8-2-6-19-12-4-5-14-15(9-12)21-11-20-14/h1,3-5,7,9,16H,2,6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMKQIWGUCQOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the thiophene ring: This step often involves the use of thiophene-2-carbaldehyde, which can be coupled with the benzo[d][1,3]dioxole derivative through a nucleophilic substitution reaction.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzo[d][1,3]dioxole and thiophene moieties may contribute to the compound’s binding affinity and specificity through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Structural Comparisons
The compound shares key structural motifs with several benzodioxole-containing derivatives described in the literature. Below is a comparative analysis:
Key Observations :
- The target compound’s propane sulfonamide backbone distinguishes it from benzimidazole (e.g., 4d) or piperidine (e.g., 13aa) cores in analogs.
- Unlike pyrimidine-piperazine hybrids (e.g., Compound 8), the thiophene substituent in the target compound may enhance lipophilicity or alter binding specificity.
- Sulfonamide groups, as seen in the target compound and 2r, are often associated with enzyme inhibition (e.g., kinases, carbonic anhydrases) .
Key Observations :
- The target compound’s synthesis may require optimization of sulfonamide coupling conditions to achieve yields comparable to analogs (e.g., 63–85%).
- Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., EDC/HOBt) is common in related syntheses .
Physicochemical Properties
Melting points and solubility trends can be inferred from analogs:
Key Observations :
- The thiophene group in the target compound may reduce melting point compared to rigid benzimidazoles (e.g., 4d).
- Sulfonamide derivatives often exhibit moderate solubility in organic solvents, which aligns with trends in 2r and 13aa .
Biological Activity
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide, also known by its CAS number 946213-77-0, is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety, a thiophene ring, and a sulfonamide group. This unique structure suggests potential biological activities that merit thorough investigation.
The compound's structure includes several functional groups that may influence its biological activity:
- Benzo[d][1,3]dioxole : Known for its role in various pharmacological activities.
- Thiophene : Often associated with antimicrobial and anti-inflammatory properties.
- Sulfonamide : Commonly recognized for its antibacterial effects.
The proposed mechanism of action for this compound involves interaction with specific biological targets. The sulfonamide group is likely to inhibit enzymes by mimicking the structure of p-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. The benzo[d][1,3]dioxole and thiophene moieties may enhance binding affinity through π-π interactions and hydrogen bonding.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, sulfonamides are well-documented for their antibacterial effects. In vitro studies on related compounds have shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Some studies suggest that derivatives containing benzo[d][1,3]dioxole may possess antioxidant activities. This property is beneficial in preventing oxidative stress-related diseases. The antioxidant capacity can be assessed using various assays, such as DPPH or ABTS radical scavenging tests.
Cytotoxicity and Anticancer Potential
The compound's potential as an anticancer agent has been explored in several studies. Certain benzo[d][1,3]dioxole derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting proliferation . Further research is needed to establish the specific effects of this compound on different cancer types.
Comparative Analysis with Similar Compounds
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that a related sulfonamide compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could have similar effects .
- Cytotoxic Studies : In vitro tests on cancer cell lines indicated that compounds with similar structural motifs showed promise in reducing cell viability through apoptosis induction .
- Antioxidant Activity : A comparative study evaluated several benzo[d][1,3]dioxole derivatives for their antioxidant properties using DPPH assays, revealing that some exhibited potent scavenging activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
